

preventing phase transformation of calcium sulfate dihydrate during thermal analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium sulfate dihydrate*

Cat. No.: *B080290*

[Get Quote](#)

Technical Support Center: Thermal Analysis of Calcium Sulfate Dihydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal analysis of **calcium sulfate dihydrate** (gypsum). Our aim is to help you prevent unwanted phase transformations during your experiments and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal events observed during the analysis of calcium sulfate dihydrate?

During thermal analysis, **calcium sulfate dihydrate** ($\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$) undergoes a multi-step decomposition. The process typically involves a two-stage dehydration followed by phase transitions at higher temperatures.^{[1][2]} The main events are:

- Dehydration to Hemihydrate: An endothermic process where **calcium sulfate dihydrate** loses approximately 1.5 molecules of water to form calcium sulfate hemihydrate ($\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$), also known as bassanite. This typically occurs between 100 °C and 150 °C.
^{[1][3]}

- Dehydration to Anhydrite: A second endothermic step where the hemihydrate loses the remaining water to form anhydrous calcium sulfate ($\gamma\text{-CaSO}_4$). This occurs at temperatures between 150 °C and 250 °C.[3][4]
- Anhydrite Phase Transition: An exothermic transition from the metastable $\gamma\text{-CaSO}_4$ (anhydrite III) to the more stable $\beta\text{-CaSO}_4$ (anhydrite II) occurs at approximately 340-375 °C.[1][2][4]
- High-Temperature Phase Transition: At much higher temperatures, around 1220 °C, an endothermic transition from $\beta\text{-CaSO}_4$ to $\alpha\text{-CaSO}_4$ is observed.[1][2]
- Decomposition: Above 1250 °C, calcium sulfate begins to decompose into calcium oxide (CaO) and sulfur trioxide (SO₃).[1][2]

Q2: My TGA/DSC curve shows overlapping dehydration peaks. How can I improve the resolution?

Overlapping dehydration peaks are a common issue, often caused by a high heating rate. To improve the resolution and better separate the two dehydration steps:

- Reduce the Heating Rate: A slower heating rate provides more time for the distinct dehydration events to occur and be detected separately.
- Use a Controlled Atmosphere: The water vapor pressure in the atmosphere around the sample significantly influences the dehydration process. Using a controlled humidity environment can help in separating the dehydration steps.[5][6][7]

Q3: I want to study the properties of the dihydrate form, but it keeps dehydrating during my experiment. How can I prevent this?

Preventing the initial dehydration of **calcium sulfate dihydrate** is challenging during heating, as the process can start at relatively low temperatures. However, you can control the onset and rate of dehydration by:

- Controlling the Atmosphere: The presence of water vapor in the surrounding atmosphere can suppress the dehydration of the dihydrate.[6][7] Conducting the experiment in a high-humidity environment or a sealed pan can delay the onset of water loss.
- Using a Low Heating Rate: A very slow heating rate allows for more precise control and observation of the initial stages of dehydration.
- Isothermal Analysis at Low Temperatures: Instead of a temperature ramp, consider performing an isothermal analysis at a temperature just below the typical onset of dehydration to study the stability of the dihydrate form over time.

Q4: What is the difference between α -hemihydrate and β -hemihydrate, and how does it affect thermal analysis?

The α and β forms of calcium sulfate hemihydrate are chemically identical but differ in their crystal morphology and properties. These differences arise from the method of preparation.[8]

- α -Hemihydrate: Prepared under high water vapor pressure, resulting in well-defined, larger crystals.
- β -Hemihydrate: Prepared by heating in dry air or under vacuum, leading to smaller, more irregular crystals.[3]

During thermal analysis, the α -form may exhibit a slightly different dehydration profile compared to the β -form, although the fundamental dehydration steps remain the same.[9][10] The differences are often subtle and may be more related to kinetic factors due to crystallinity rather than distinct thermodynamic pathways.[9][10]

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Overlapping Dehydration Peaks	High heating rate.	Decrease the heating rate (e.g., to 5 °C/min or lower).
Uncontrolled atmosphere.	Use a controlled humidity purge gas or a sealed sample pan.	
Premature Dehydration of Dihydrate	Low water vapor pressure in the sample environment.	Increase the humidity of the purge gas.
Rapid heating.	Use a slower heating rate to better control the initial phase.	
Inconsistent Results Between Runs	Variations in sample packing.	Ensure consistent sample mass and packing density.
Fluctuations in atmospheric conditions.	Use a controlled purge gas with a consistent flow rate and humidity.	
Sample impurities.	Use pure calcium sulfate dihydrate or characterize the impurities present.	
Unexplained Exothermic Peak Around 350 °C	Phase transition of anhydrous calcium sulfate.	This is an expected transition from the γ -anhydrite to the β -anhydrite form. [1] [2] [4]

Experimental Protocols

Thermogravimetric Analysis (TGA) for High-Resolution Dehydration

- Instrument: A calibrated Thermogravimetric Analyzer.
- Sample: 5-10 mg of **calcium sulfate dihydrate** powder.
- Crucible: Alumina or platinum crucible.

- Heating Rate: 5 °C/min.
- Temperature Program: Heat from ambient temperature to 300 °C.
- Atmosphere: Nitrogen or air with a controlled humidity level (e.g., 50% RH) at a flow rate of 50 mL/min.
- Analysis: Observe the two distinct mass loss steps corresponding to the formation of hemihydrate and then anhydrite.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

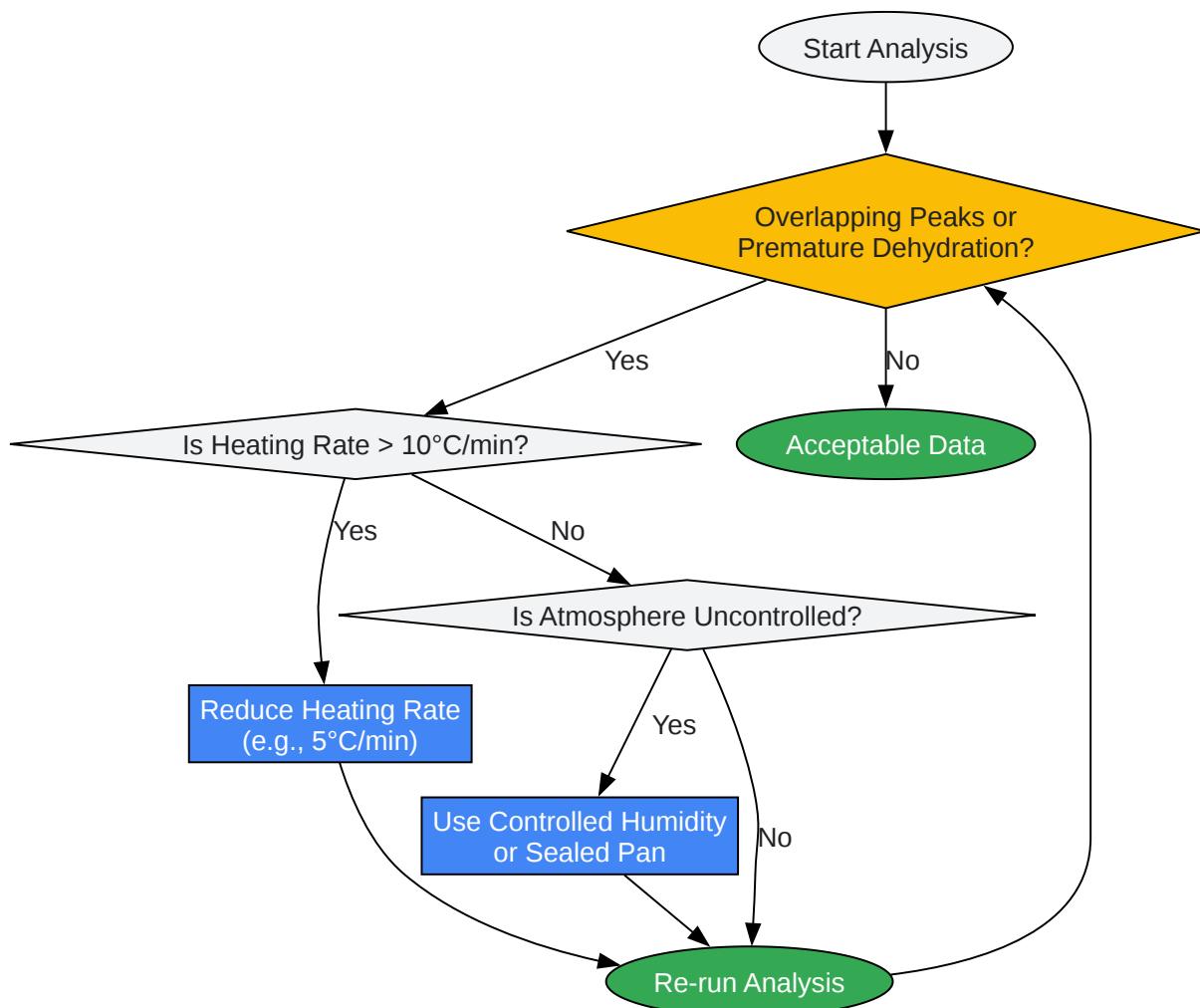
- Instrument: A calibrated Differential Scanning Calorimeter.
- Sample: 3-5 mg of **calcium sulfate dihydrate** powder.
- Crucible: Aluminum or hermetically sealed pan.
- Heating Rate: 10 °C/min.
- Temperature Program: Heat from ambient temperature to 450 °C.
- Atmosphere: Nitrogen at a flow rate of 50 mL/min.
- Analysis: Identify the endothermic peaks for the two dehydration steps and the exothermic peak around 350-400 °C for the γ- to β-anhydrite phase transition.

Quantitative Data Summary

Thermal Event	Temperature Range (°C)	Enthalpy Change	Mass Loss (%)
Dihydrate → Hemihydrate	100 - 150	Endothermic	~15.68%
Hemihydrate → Anhydrite	150 - 250	Endothermic	~5.23%
γ -Anhydrite → β -Anhydrite	340 - 375	Exothermic	0%
β -Anhydrite → α -Anhydrite	~1220	Endothermic	0%
Decomposition	>1250	Endothermic	Variable

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Visualizations


Phase Transformation Pathway of Calcium Sulfate Dihydrate

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **calcium sulfate dihydrate**.

Troubleshooting Workflow for Thermal Analysis

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for thermal analysis issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. linseis.com [linseis.com]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ -CaSO₄ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal dehydration of calcium sulfate dihydrate: physico-geometrical kinetic modeling and the influence of self-generated water vapor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 9. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [preventing phase transformation of calcium sulfate dihydrate during thermal analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080290#preventing-phase-transformation-of-calcium-sulfate-dihydrate-during-thermal-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com